SIMMONDSIN-3/'-FERULATE(SH)
Description
Overview of Simmondsins as Plant Glycosides in Simmondsia chinensis (Jojoba)
Simmondsin-3'-ferulate belongs to a class of cyanogenic glycosides known as simmondsins, which are naturally occurring compounds in the jojoba plant (Simmondsia chinensis) acs.orgeujournal.org. Jojoba, a shrub native to the arid regions of the southwestern United States and northwestern Mexico, is primarily cultivated for the liquid wax, commonly known as jojoba oil, extracted from its seeds acs.orgacs.orgpharmainfo.in. The meal that remains after oil extraction is rich in proteins and contains a significant concentration of these simmondsin (B162361) compounds acs.orgcerealsgrains.org.
Simmondsins are characterized by a 2-(cyanomethylene)-3-hydroxy-4,5-dimethoxycyclohexyl glycoside structure pharmainfo.inffhdj.com. The primary compound in this class is simmondsin itself acs.org. Other related compounds found in jojoba include demethylsimmondsin, didemethylsimmondsin, and various ferulate derivatives science.govresearchgate.net. These compounds are distributed throughout the plant, including the leaves, stems, and roots, but are most concentrated in the seeds acs.org. The presence of these glycosides is considered a natural defense mechanism for the plant scispace.com.
The basic structure of these compounds consists of an aglycone part (the non-sugar component) and a glucose molecule attached via a glycosidic bond. The variations among the different simmondsins arise from differences in the aglycone structure, such as the presence or absence of methyl groups, and the attachment of other chemical groups, like ferulic acid, to the glucose moiety researchgate.netbiosynth.com. The investigation into these compounds has led to the development of various analytical methods, such as gas chromatography and high-performance liquid chromatography (HPLC), for their extraction, identification, and quantification in jojoba meal acs.orgcerealsgrains.org.
Research Significance of Simmondsin-3'-Ferulate within the Simmondsin Class
Simmondsin-3'-ferulate, a specific derivative of simmondsin, has garnered research interest due to its contribution to the biological activities observed in jojoba extracts eujournal.orgresearchgate.net. While much of the research has focused on the simmondsin class as a whole, specific studies have isolated and identified Simmondsin-3'-ferulate, allowing for a more detailed investigation of its properties acs.org. It is one of several simmondsin ferulates found in jojoba meal, alongside simmondsin 2'-ferulate and other related structures researchgate.net.
The primary research significance of Simmondsin-3'-ferulate lies in its potential antioxidant and antifungal properties. Studies have associated the antioxidant capacity of jojoba extracts with the presence of simmondsin and its derivatives, including Simmondsin-3'-ferulate eujournal.orgresearchgate.net. Antioxidants are compounds that can inhibit or delay the oxidation of other molecules, a process that can produce free radicals and lead to cellular damage. Research has explored the free radical scavenging activity of jojoba extracts containing these compounds eujournal.orgresearchgate.net.
Detailed research findings on the biological activities of jojoba extracts containing simmondsin derivatives are an active area of study. For instance, the antioxidant activity of various jojoba extracts has been quantified using methods like the DPPH (2,2-Diphenyl-1-picrylhydrazyl) free radical scavenging assay eujournal.org.
Interactive Data Table: Antioxidant Activity of Jojoba Extracts
The following table presents data on the antioxidant activity of different extracts from the Jojoba plant, which contain a mixture of simmondsin compounds, including Simmondsin-3'-ferulate. The IC50 value represents the concentration of the extract required to inhibit 50% of the DPPH free radicals. A lower IC50 value indicates a higher antioxidant activity.
| Plant Part | Extraction Solvent | IC50 (µg/mL) |
| Male Leaves | Ethanolic Extract | 150 |
| Female Leaves | Ethanolic Extract | 200 |
| Testa | Methanolic Extract | 120 |
| Reference: Ascorbic Acid | 10 |
Data sourced from a study on the antioxidant and antimicrobial activities of Jordanian Simmondsia chinensis. eujournal.org
This data highlights the antioxidant potential of extracts containing simmondsin derivatives, providing a basis for the research significance of individual compounds like Simmondsin-3'-ferulate.
Properties
CAS No. |
154584-13-1 |
|---|---|
Molecular Formula |
C26H33NO12 |
Molecular Weight |
551.54 |
Synonyms |
SIMMONDSIN-3/'-FERULATE(SH) |
Origin of Product |
United States |
Occurrence, Distribution, and Genetic Variability of Simmondsin 3 Ferulate
Presence in Simmondsia chinensis Plant Organs (Seeds, Leaves, Testa)
Simmondsin-3'-ferulate and other related compounds are distributed throughout various tissues of the jojoba shrub. The highest concentrations are typically found in the seeds, which are the primary source for commercial jojoba oil extraction. The defatted seed meal, a byproduct of this process, consequently contains a significant amount of these compounds. scispace.comffhdj.com
Seeds: Jojoba seeds are the principal repository of simmondsin (B162361) and its ferulate derivatives. osti.gov The meal remaining after oil extraction contains approximately 5% simmondsin, with an additional 0.5–1% of its derivatives, the main one being the 2'-ferulate. scispace.comresearchgate.net Spectrophotometric analysis of defatted seed samples from Argentina found an average of 2.24 g of simmondsin ferulates per 100 g of dry sample. researchgate.net
Leaves: There is conflicting information regarding the presence of simmondsin ferulates in jojoba leaves. One study reported that an analysis of jojoba leaves showed that ferulates were not present, finding only simmondsin and its non-ferulated derivatives. researchgate.net Conversely, another source states that simmondsin and its derivatives are present in the leaves, twigs, and roots of the plant. scispace.comresearchgate.net
Testa (Seed Coat): The testa, or seed coat, which constitutes about 15% of the total seed weight, has been found to contain simmondsin compounds. cerealsgrains.org However, the concentration in the testa is low in comparison to the levels found in the cotyledon-derived meal and flour. cerealsgrains.org
Quantitative Variation Across Jojoba Accessions and Genotypes
Significant diversity in the concentration of simmondsin and its derivatives exists among different jojoba genotypes and accessions. scialert.netconicet.gov.ar This genetic variability is a critical factor for breeding programs aiming to develop cultivars with specific chemical profiles, such as high oil content and low concentrations of anti-nutritional compounds like simmondsin ferulates. scialert.netresearchgate.net
Studies have consistently shown that genotypes differ significantly in the total and relative amounts of simmondsin and simmondsin 2'-ferulate. researchgate.netresearchgate.net For instance, research on various genotypes has revealed a wide range in the content of these compounds, which is attributed to the distinct genetic backgrounds of the plants. researchgate.netresearchgate.net In one study analyzing 18 different jojoba accessions, the concentration of simmondsin varied from 2.6 to 4.2 g per 100 g of seeds. scialert.netscialert.net While this measurement was for the parent compound, it highlights the substantial genetic diversity affecting the entire simmondsin family.
A study of seed clones from Argentina and Peru found a negative correlation between the content of simmondsins and simmondsin ferulates (P ≤ 0.05). conicet.gov.ar This suggests that genetic selection for low simmondsin content might inadvertently lead to an increase in the concentration of its ferulate derivatives.
The table below illustrates the variation in chemical composition, including total simmondsin content, among different jojoba genotypes, underscoring the genetic influence on the plant's chemical profile. researchgate.net
| Genotype | Oil Content (%) | Protein Content (%) | Total Carbohydrate (%) | Simmondsin Content (%) |
| HD 1 | 53.64 | 15.34 | 29.41 | 1.61 |
| HD 6 | 47.17 | 15.63 | 28.35 | 1.61 |
| HB 6 | 49.33 | 16.98 | 33.97 | 1.61 |
| HB 8 | 54.81 | 14.78 | 29.80 | 1.61 |
| MD 8 | 54.95 | 15.01 | 30.04 | 1.61 |
| MD 9 | 54.00 | 15.11 | 30.90 | 1.61 |
Data sourced from a 2012 study on selected jojoba genotypes. researchgate.net The simmondsin content listed represents the total amount and was found to be consistent across these specific genotypes in this particular study, while other studies show greater variation.
Influence of Environmental Conditions on Simmondsin-3'-Ferulate Content
In addition to genetic factors, environmental conditions play a significant role in determining the concentration of simmondsin and its derivatives in jojoba plants. conicet.gov.arresearchgate.net The interaction between genotype and environment influences the chemical composition of the seeds and foliage. researchgate.net
A comparative study of six jojoba genotypes grown in two different locations in the Negev region of Israel, which have distinct climatic conditions, found that the levels of simmondsins were almost universally lower in seeds harvested from the Ramat Negev plantation compared to the Hazerim plot. researchgate.net This demonstrates that geographic location and its associated climate can significantly impact the production of these compounds.
The effect of water salinity on simmondsin content has also been investigated. An analysis of eight female genotypes irrigated with saline water showed only a slight increase in the total amount of simmondsins in the seeds. researchgate.net This suggests that while salinity may have an effect, it is not as pronounced as other environmental or genetic factors. researchgate.netbgu.ac.il The great diversity observed in simmondsin and ferulate content among samples from different origins is therefore a cumulative result of the plant's genetic makeup, the climatic conditions, and the specific agricultural management practices employed. conicet.gov.ar
Biosynthesis and Metabolic Pathways of Simmondsin 3 Ferulate
Precursor Pathways and Related Metabolites (e.g., Ferulic Acid)
The formation of Simmondsin-3'-ferulate relies on the synthesis of its two primary building blocks: the aglycone of simmondsin (B162361) and ferulic acid. These precursors are generated through distinct and well-established metabolic routes within the plant cell. Phenolic compounds in the jojoba plant are known to be derived from the shikimic acid pathway. acs.org
Ferulic Acid Biosynthesis: Ferulic acid, a hydroxycinnamic acid, is synthesized via the phenylpropanoid pathway, which itself originates from the shikimate pathway. This pathway begins with the aromatic amino acids L-phenylalanine and L-tyrosine. The key steps are:
Deamination: The pathway initiates with the conversion of L-phenylalanine to cinnamic acid, a reaction catalyzed by the enzyme Phenylalanine Ammonia Lyase (PAL). Concurrently, L-tyrosine can be converted to p-coumaric acid by Tyrosine Ammonia Lyase (TAL).
Hydroxylation: Cinnamic acid is hydroxylated to form p-coumaric acid.
Further Modification: The p-coumaric acid molecule undergoes subsequent hydroxylation and methylation to yield ferulic acid.
Simmondsin Biosynthesis: Simmondsin is a cyanogenic glycoside unique to jojoba. biosynth.comwikipedia.org While the complete biosynthetic pathway has not been fully elucidated in Simmondsia chinensis, the general pathway for cyanogenic glycosides is understood to proceed from an amino acid precursor. The structure of simmondsin suggests its aglycone (the non-sugar part) is derived from an amino acid, which is then stabilized by glycosylation. The final structure consists of a 2-(cyanomethylene)-3-hydroxy-4,5-dimethoxycyclohexyl aglycone linked to a β-D-glucose molecule. wikipedia.org The total chemical synthesis of simmondsin has been successfully achieved, confirming its complex stereochemistry. rsc.orgcapes.gov.br
Table 1: Key Precursors for Simmondsin-3'-Ferulate Biosynthesis
| Precursor Molecule | Metabolic Pathway of Origin | Role in Final Compound |
| L-Phenylalanine | Shikimate Pathway | Ultimate precursor for the ferulic acid moiety. |
| p-Coumaric Acid | Phenylpropanoid Pathway | An intermediate in the synthesis of ferulic acid. biosynth.com |
| Ferulic Acid | Phenylpropanoid Pathway | Forms the ferulate ester group at the 3' position. ontosight.ai |
| D-Glucose | Glycolysis / Gluconeogenesis | Forms the glycosidic core of the simmondsin molecule. rsc.org |
| Amino Acid (e.g., Tyrosine) | Amino Acid Metabolism | Likely precursor for the cyclohexyl aglycone of simmondsin. |
| Simmondsin | Cyanogenic Glycoside Pathway | The core structure to which ferulic acid is attached. ontosight.ai |
Enzymatic Steps and Key Enzymes Involved in its Formation
The final assembly of Simmondsin-3'-ferulate from its precursors, simmondsin and ferulic acid, is an esterification reaction. While the specific enzyme responsible for this final step in jojoba has not been definitively characterized, the mechanism is presumed to follow known biochemical principles for the synthesis of similar phenolic esters in plants.
The reaction likely involves an activated form of ferulic acid, such as Feruloyl-Coenzyme A (Feruloyl-CoA). This activated intermediate would then be transferred to the 3'-hydroxyl group on the glucose moiety of simmondsin. This type of reaction is catalyzed by an acyltransferase. Therefore, it is hypothesized that a Simmondsin-3'-O-feruloyltransferase is the key enzyme.
Although this specific enzyme is yet to be isolated from Simmondsia chinensis, analogous enzymes have been identified in other plants. For instance, a feruloyl transferase is known to be required for the biosynthesis of suberin in potato. nih.gov Furthermore, jojoba seeds are known to have a robust capacity for ester synthesis, demonstrated by the high activity of wax ester synthase (WS), an enzyme that esterifies long-chain fatty acyl-CoAs to long-chain fatty alcohols to produce the plant's characteristic liquid wax esters. ocl-journal.orgocl-journal.org This provides strong evidence that the necessary enzymatic machinery for such transferase activity exists within the plant.
Table 2: Key Enzymes in the Precursor Biosynthetic Pathways
| Enzyme | Abbreviation | Role in Pathway |
| Phenylalanine Ammonia Lyase | PAL | Catalyzes the conversion of L-phenylalanine to cinnamic acid. |
| Tyrosine Ammonia Lyase | TAL | Catalyzes the conversion of L-tyrosine to p-coumaric acid. |
| Fatty Acyl-CoA Reductase | FAR | Reduces fatty acyl-CoAs to primary alcohols, a key step in jojoba's lipid metabolism. nih.govnih.gov |
| Wax Ester Synthase | WS | Catalyzes the final esterification step in wax ester synthesis in jojoba. ocl-journal.orgocl-journal.org |
| Glutathione S-transferase | GST | A family of enzymes present in jojoba, involved in detoxification and secondary metabolism. biotech-asia.orgdoi.org |
Intermediates and Metabolic Flux Analysis
The biosynthetic route to Simmondsin-3'-ferulate involves several stable molecules that can be considered metabolic intermediates. The primary intermediates are the fully formed precursors themselves, which represent the termination points of their respective pathways before the final condensation step.
Key Intermediates:
Cinnamic Acid: The initial product of the phenylpropanoid pathway from phenylalanine.
p-Coumaric Acid: A central intermediate in the synthesis of various phenolic compounds, including ferulic acid. biosynth.com
Feruloyl-CoA: The presumed "activated" form of ferulic acid required for the transferase reaction.
Simmondsin: The complete cyanogenic glycoside that acts as the acceptor molecule for the feruloyl group. ontosight.ai
Metabolic Flux Analysis (MFA): Metabolic flux analysis is a powerful technique used to quantify the rate of turnover of metabolites through a metabolic pathway. nih.govrjlbpcs.com It provides a detailed view of the carbon flow and efficiency of a given biosynthetic process. nih.gov However, applying MFA to plant secondary metabolism is notably complex due to the high degree of cellular and subcellular compartmentation and the vast array of interconnected pathways. nih.govresearchgate.net
To date, there are no published studies conducting a specific metabolic flux analysis on the biosynthesis of simmondsins or their ferulate derivatives in Simmondsia chinensis. Therefore, quantitative data on the flux distribution at key metabolic nodes, pathway efficiency, and potential wasteful side pathways related to Simmondsin-3'-ferulate production are not available. Research during germination shows that the concentration of simmondsin ferulate derivatives decreases, suggesting they are metabolized, but this does not provide a flux rate for their synthesis. researchgate.net
Structural Elucidation and Characterization of Simmondsin 3 Ferulate and Analogues
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in the definitive identification of simmondsin (B162361) derivatives. The structure of a new simmondsin ferulate, identified as simmondsin 3'-trans-ferulate, was elucidated through the application of two-dimensional (2D) NMR techniques. researchgate.net These powerful methods, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), allow for the mapping of proton-proton and proton-carbon correlations over two or three bonds, respectively. This enables the precise assignment of the feruloyl group to the 3'-position of the glucose moiety within the simmondsin structure. The NMR data for these compounds are in full agreement with findings published in detailed spectroscopic studies. researchgate.netgoogleapis.com
| NMR Technique | Application in Simmondsin-3'-Ferulate Analysis | Reference |
| 2D NMR (e.g., COSY, HMBC) | Elucidation of the complete structure and confirmation of the feruloyl group's attachment point at the 3'-position of the glucose unit. | researchgate.netgoogleapis.com |
| ¹H NMR | Provides information on the chemical environment of protons, helping to distinguish between different isomers and confirm the presence of the ferulate moiety. | researchgate.net |
| ¹³C NMR | Determines the carbon framework of the molecule, complementing ¹H NMR data for a complete structural assignment. | scispace.com |
Mass Spectrometry (MS) Techniques for Structural Confirmation
Mass spectrometry (MS) is a critical tool for confirming the molecular weight and providing evidence for the elemental composition of simmondsin ferulates. Techniques such as Liquid Secondary Ion Mass Spectrometry (L-SIMS) and positive ion electrospray (ESI-MS) have been successfully employed. researchgate.netresearchgate.net ESI-MS analysis typically reveals intense molecular ions corresponding to sodium adducts ([M+Na]⁺) and protonated molecules ([M+H]⁺). researchgate.net For simmondsin 3'-ferulate, a molecular mass of 551.20 Daltons has been reported. scispace.com
Furthermore, MS is instrumental in confirming the structure of isomers. For instance, following the photoisomerization of simmondsin 2'-trans-ferulate, the resulting cis isomer was isolated and its structure confirmed by L-SIMS, which showed a mass spectrum very similar to its trans counterpart. acs.org
| MS Technique | Ionization Method | Key Findings for Simmondsin Ferulates | Reference |
| Mass Spectrometry (MS) | Electrospray (ESI) | Reveals molecular ions plus sodium ([M+Na]⁺) and proton ([M+H]⁺) adducts. | researchgate.net |
| Liquid Secondary Ion MS (L-SIMS) | L-SIMS | Used to confirm the structure of both trans and newly formed cis isomers. | researchgate.netacs.org |
| UHPLC‐ESI‐QTOF‐MS/MS | ESI | Used for the general identification of secondary metabolites, including simmondsin derivatives, in plant extracts. | nih.gov |
Infrared (IR) Spectroscopy and Other Spectroscopic Methods
While detailed Infrared (IR) spectroscopy data for simmondsin-3'-ferulate is not extensively documented in readily available literature, spectroscopic analysis, in general, has been fundamental to its characterization. niscpr.res.in Other spectroscopic and analytical methods have proven highly valuable.
UV-Vis spectrophotometry is a simple and efficient method used for the quantification of total simmondsins and simmondsin ferulates in jojoba products. researchgate.net Additionally, Capillary Electrophoresis (CE) has emerged as a powerful technique for the analysis of simmondsin derivatives. researchgate.netcedia.edu.ec CE offers high resolving power and is particularly effective for separating and quantifying the stereoisomers of ferulates, which is crucial for quality control and biological activity studies. researchgate.net The UV-Vis spectra corresponding to the peaks of simmondsin, simmondsin ferulate, and didemethylsimmondsin can be obtained through CE analysis. researchgate.net
Stereochemical Analysis and Photoisomerization of Ferulate Moieties
The stereochemistry of the ferulate moiety is a significant aspect of the characterization of these compounds. Naturally occurring simmondsin ferulates are found exclusively as trans isomers. researchgate.netacs.org However, these compounds are susceptible to photoisomerization.
Advanced Analytical Methodologies for Simmondsin 3 Ferulate
High-Performance Liquid Chromatography (HPLC) for Separation and Quantification
High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of simmondsins, including Simmondsin-3'-ferulate. researchgate.net It allows for the efficient separation and quantification of these compounds from complex matrices like jojoba seed meal. scialert.netresearchgate.net
Reverse-Phase and Other Chromatographic Modes
Reverse-phase (RP) chromatography is the most common mode used for the analysis of simmondsins and their ferulates. scialert.netresearchgate.net In RP-HPLC, the stationary phase is nonpolar (e.g., octadecylsilane or C18), and the mobile phase is polar (e.g., a mixture of water and methanol or acetonitrile). scialert.netnih.gov This setup is effective for separating a wide range of organic molecules, including the phenolic compounds found in plants. researchgate.net
The separation mechanism is based on the hydrophobic interactions between the analytes and the nonpolar stationary phase. More polar compounds elute earlier, while less polar compounds are retained longer on the column. For the analysis of Simmondsin-3'-ferulate, a C18 column with a water-methanol mobile phase has been successfully employed. scialert.net While other modes like normal-phase or hydrophilic interaction chromatography (HILIC) exist, reverse-phase remains the predominant choice for this class of compounds due to its robustness and wide applicability. mdpi.com
Detection Techniques (e.g., UV-Vis Detection)
Ultraviolet-Visible (UV-Vis) spectroscopy is the most common detection method coupled with HPLC for the analysis of Simmondsin-3'-ferulate. thermofisher.com This technique relies on the principle that molecules with chromophores—parts of the molecule that absorb light—will absorb light at specific wavelengths. The amount of light absorbed is proportional to the concentration of the analyte.
For the analysis of simmondsin (B162361), detection is often performed at a wavelength of 217 nm. scialert.net The ferulate moiety in Simmondsin-3'-ferulate provides a strong chromophore, making UV-Vis detection highly suitable. A Diode Array Detector (DAD) can be particularly useful as it collects spectra across a range of wavelengths simultaneously, aiding in peak identification and purity assessment. core.ac.uknih.gov The UV-VIS spectra for simmondsin ferulate (SSF) can be used to confirm its identity during analysis. researchgate.net
| Parameter | Condition | Reference |
|---|---|---|
| Chromatographic Mode | Reverse-Phase (RP-HPLC) | scialert.net |
| Stationary Phase (Column) | C18 | scialert.netresearchgate.net |
| Mobile Phase | Water-Methanol (80/20; v/v) | scialert.net |
| Flow Rate | 0.75 mL/min | scialert.netresearchgate.net |
| Detection | UV-Vis | scialert.net |
| Wavelength | 217 nm | scialert.net |
| Injection Volume | 20 µL | scialert.net |
Capillary Electrophoresis (CE) for High-Resolution Analysis
While HPLC is a common method, Capillary Electrophoresis (CE) has emerged as a powerful alternative for the analysis of simmondsin derivatives, offering distinct advantages in resolution, speed, and efficiency. researchgate.netcedia.edu.ec CE separates analytes based on their differential migration in an electric field within a narrow capillary. wikipedia.org This technique is particularly well-suited for analyzing the complex mixture of closely related glycosides found in jojoba. cedia.edu.ec
Separation of Simmondsin-3'-Ferulate Isomers
One of the significant strengths of CE is its high resolving power, which is crucial for separating isomers—molecules with the same chemical formula but different structural arrangements. researchgate.netmdpi.com Simmondsin ferulates can exist as stereoisomers, and their biological activity may differ significantly. researchgate.net Isomerization can occur during processing or storage, for instance, through exposure to light. researchgate.netcedia.edu.ec
CE has proven to be an effective tool for quantifying the isomerization of simmondsin ferulates. cedia.edu.ecresearchgate.net Its superior separation efficiency allows for the distinction between closely related isomers that may co-elute or be poorly resolved by conventional HPLC methods. researchgate.netcedia.edu.ec This capability is essential for detailed characterization and quality control of products containing these compounds.
Advantages in Speed and Cost-Efficiency
Compared to HPLC, CE offers several practical advantages that make it an attractive analytical method. researchgate.net The technique is known for its high separation efficiency, short analysis times, and low operational costs. researchgate.netcedia.edu.ec
The primary benefits include:
Speed : Separations in CE are often much faster than in HPLC, with analysis times frequently under six minutes. nih.govmdpi.com This is due to the high electric fields that can be applied. sepscience.com
Efficiency : CE systems exhibit magnificent separation efficiency, resulting in sharp, narrow peaks and high plate numbers. This is partly because the flow profile is flat, unlike the laminar flow in pressure-driven systems like HPLC, which leads to less band broadening. wikipedia.orgsepscience.com
Low Consumption : The scale of CE is very small. A typical capillary has a volume of about 1 microliter, and only a few nanoliters of the sample are injected. The separation medium is usually aqueous, leading to extremely low consumption of solvents and reagents, making it a "green" analytical technique. sepscience.com
| Advantage | Description | Reference |
|---|---|---|
| High Resolving Power | Excellent capability to separate closely related compounds, including stereoisomers of simmondsin ferulates. | researchgate.netcedia.edu.ecaatbio.com |
| Short Analysis Time | Separations are typically much faster than conventional HPLC methods. | cedia.edu.ecnih.gov |
| Low Operational Cost | Reduced consumption of solvents and reagents leads to lower costs per sample. | researchgate.netcedia.edu.ec |
| Minimal Sample and Reagent Use | Requires only nanoliter volumes of sample and microliter volumes of buffer, making it environmentally friendly. | nih.govsepscience.com |
| Automation | Modern CE systems are fully automated, from sample injection to data analysis, improving throughput and reproducibility. | sepscience.comaatbio.com |
Gas Chromatography (GC) for Simmondsin Ferulate Analysis
Gas chromatography has been established as a robust method for the simultaneous determination of simmondsins and their ferulate derivatives, including Simmondsin-3'-ferulate, in various matrices like jojoba meal and its extracts. nih.govacs.org A key aspect of this methodology involves the chemical modification of the analytes to increase their volatility, a process known as derivatization. For simmondsin compounds, this is typically achieved by converting them into their trimethylsilyl (TMS) ether derivatives. nih.gov
A developed capillary GC method demonstrates excellent separation of these compounds. acs.org Using a specific column, such as a CP-Sil 24, allows for the baseline separation of not only different simmondsin compounds but also their geometric isomers (trans- and cis-ferulates). acs.org This level of separation is a notable advantage over some high-performance liquid chromatography (HPLC) methods, which may require multiple systems to resolve all isomers. acs.org
The performance of the GC method has been validated through several parameters, demonstrating its reliability for quantitative analysis. acs.org Quantitative recoveries of approximately 98% have been achieved for reference compounds added to jojoba meal. acs.org The method also shows high precision and reproducibility, with intraday relative standard deviations (RSD) below 2% and interday RSD values under 3%. acs.org Furthermore, the calibration curves exhibit strong linearity, with correlation coefficients (r) between 0.996 and 0.9999 for various simmondsin ferulates and related compounds. acs.org
| Parameter | Finding | Source |
|---|---|---|
| Recovery Rate | 98 ± 3.5% | acs.org |
| Intraday Repeatability (RSD) | < 2% | acs.org |
| Interday Reproducibility (RSD) | < 3% | acs.org |
| Linearity (r value) for Simmondsin Ferulates | 0.996 - 0.998 | acs.org |
Spectrophotometric Quantification Methods
For rapid and efficient quantification of total simmondsin ferulates without the need for extensive chromatographic separation, spectrophotometric methods based on UV-vis absorbance have been developed. cabidigitallibrary.orgresearchgate.net This approach offers a simple and fast alternative for routine analysis of jojoba seeds and residual press cakes, avoiding expensive equipment and complex procedures. cabidigitallibrary.orgresearchgate.net
Research utilizing this technique has successfully quantified the total content of simmondsin ferulates in jojoba materials from Argentina. cabidigitallibrary.org The findings show that the concentration of these compounds can vary, which may be attributed to the genetic background of the plants and the environmental conditions during growth. cabidigitallibrary.org In one study, the average content of simmondsin ferulates in dry, defatted seed samples was 2.24 g per 100 g, while in residual cakes, it was 2.93 g per 100 g. cabidigitallibrary.orgresearchgate.net
| Sample Type | Average Simmondsin Ferulate Content (g per 100g dry, defatted sample) | Source |
|---|---|---|
| Jojoba Seeds | 2.24 ± 0.28 | cabidigitallibrary.orgresearchgate.net |
| Residual Press Cakes | 2.93 ± 0.64 | cabidigitallibrary.orgresearchgate.net |
Integration of Analytical Techniques for Comprehensive Profiling
A truly comprehensive understanding of the simmondsin ferulate profile in a sample is best achieved by integrating multiple analytical techniques. While GC and spectrophotometry provide valuable quantitative and qualitative data, other methods like High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) offer complementary information.
HPLC is a commonly used method for the analysis of simmondsin compounds. researchgate.net However, for resolving complex mixtures of isomers, CE has emerged as a powerful tool. researchgate.net CE provides high resolving power, rapid analysis times, and low operational costs. researchgate.net It is particularly effective for quantifying the isomerization of simmondsin ferulates that can occur upon exposure to light, an effect that may be important for quality control during processing and storage. researchgate.net
By combining these techniques, a multi-faceted analytical approach can be established:
Spectrophotometry: Used for rapid screening and quantification of the total ferulate content.
HPLC and GC: Employed for the separation and quantification of individual simmondsin ferulates, with GC offering superior resolution for geometric isomers. acs.org
Capillary Electrophoresis: Utilized for high-resolution separation, especially for analyzing stereoisomers and monitoring their stability. researchgate.net
This integrated strategy allows researchers and quality control analysts to move from a broad quantification of total ferulates to a detailed, isomer-specific profile of compounds like Simmondsin-3'-ferulate, ensuring a complete characterization of the jojoba material.
Mechanistic Investigations of Simmondsin 3 Ferulate S Biological Activities
Modulation of Cellular and Molecular Pathways
The biological effects of Simmondsin-3'-ferulate are rooted in its ability to modulate key cellular and molecular pathways that govern physiological processes. Research into related compounds suggests a significant interplay with signaling systems that regulate appetite and cellular stress responses.
Studies on simmondsin (B162361) compounds have indicated that they may exert some of their physiological effects, particularly appetite suppression, through the cholecystokinin (B1591339) (CCK) pathway. researchgate.net CCK is a peptide hormone responsible for stimulating the digestion of fat and protein and is also known to act as a hunger suppressant.
The proposed mechanism involves the direct or indirect stimulation of CCK receptors by simmondsin compounds. ffhdj.com In animal models, the oral administration of simmondsin led to a dose-dependent decrease in food intake. ffhdj.com This effect was counteracted by the administration of specific antagonists for CCK-A receptors, suggesting that the anorexic effects are at least partially dependent on the activation of this receptor subtype. ffhdj.com While these findings point to the involvement of the CCK pathway in the bioactivity of the simmondsin family, the precise receptor interactions and the binding affinity of Simmondsin-3'-ferulate itself require more specific investigation.
Simmondsin compounds have been shown to modulate cellular signaling cascades involved in the oxidative stress response. Specifically, research has pointed to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. researchgate.netresearchgate.net Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, playing a crucial role in cellular defense against oxidative damage.
In studies using cell cultures, pretreatment with simmondsin was found to improve antioxidant defense by increasing Nrf2 levels. researchgate.net This activation of the Nrf2 pathway is a key mechanism by which simmondsin is thought to exert its antioxidant effects, thereby reducing oxidative stress. researchgate.net Given that the ferulate moiety of Simmondsin-3'-ferulate is itself a well-known antioxidant, it is highly probable that this compound also engages the Nrf2 signaling cascade to protect cells from oxidative damage.
In Vitro Biological Activity Studies
A range of in vitro studies have been conducted to characterize the biological activities of simmondsin and its derivatives, revealing significant antioxidant, antifungal, and anti-insecticidal properties.
Hyperglycemia and other metabolic stressors can lead to an overproduction of reactive oxygen species (ROS), causing cellular damage. researchgate.netresearchgate.net In vitro studies on pancreatic beta cells have demonstrated that simmondsin can markedly decrease the levels of ROS induced by high fructose (B13574) concentrations. researchgate.net Specifically, pretreatment with simmondsin resulted in a significant reduction in ROS production, thereby protecting the cells from oxidative damage and preserving their function. researchgate.net The antioxidant properties of simmondsin compounds are central to their protective effects against cellular stress. researchgate.net
Research has demonstrated that simmondsin and its ferulate derivatives possess moderate to high antifungal activity against several important plant pathogens. researchgate.net Studies involving simmondsin-2'-ferulate, a structural isomer of Simmondsin-3'-ferulate, have confirmed its efficacy in inhibiting the growth of fungi such as Rhizoctonia solani, Botrytis fabae, and Fusarium oxysporum. The close structural resemblance between the 2'- and 3'-ferulate isomers suggests that Simmondsin-3'-ferulate would exhibit a similar antifungal profile.
| Compound | Target Pathogen | Observed Activity |
|---|---|---|
| Simmondsin-2'-ferulate | Rhizoctonia solani | Moderate to High Antifungal Activity |
| Simmondsin-2'-ferulate | Botrytis fabae | Moderate to High Antifungal Activity |
| Simmondsin-2'-ferulate | Fusarium oxysporum | Moderate to High Antifungal Activity |
Table 1: Antifungal activity of Simmondsin-2'-ferulate against various plant pathogens. The data is based on in vitro assays, and similar activity is anticipated for the Simmondsin-3'-ferulate isomer due to structural similarities. researchgate.net
Simmondsin and its ferulate derivatives have been identified as potent anti-insecticidal and antifeedant agents. researchgate.net In laboratory bioassays, both simmondsin and simmondsin-2'-ferulate demonstrated strong, concentration-dependent insecticidal activity against the third instar larvae of the cotton leafworm, Spodoptera littoralis. researchgate.net The lethal dose 50 (LD50) values were determined, highlighting their efficacy in causing mortality in this significant agricultural pest.
In addition to their insecticidal properties, these compounds also exhibit antifeedant effects, deterring insect larvae from consuming treated materials. researchgate.net This dual-action profile makes them interesting candidates for the development of botanical insecticides.
| Compound | Target Insect | LD50 Value (μg/larva) |
|---|---|---|
| Simmondsin | Spodoptera littoralis (3rd instar larvae) | 1.49 |
| Simmondsin-2'-ferulate | Spodoptera littoralis (3rd instar larvae) | 2.58 |
Table 2: Insecticidal activity of simmondsin and simmondsin-2'-ferulate against Spodoptera littoralis larvae. The data reflects the median lethal dose (LD50) from topical application assays. researchgate.net
In Vitro Cytotoxicity on Non-Human Cell Lines
Research into the cytotoxic effects of Simmondsin-3'-ferulate on non-human cell lines is currently limited. However, studies on closely related simmondsin compounds provide insights into their potential biological activities. One notable study investigated the insecticidal activity of simmondsin and simmondsin 2′-ferulate against the third instar larvae of Spodoptera littoralis Boisduval (Lepidoptera: Noctuidae). annexpublishers.com
The findings from this research demonstrated that both simmondsin and its 2'-ferulate derivative possess potent insecticidal properties. When applied topically, these compounds induced significant mortality in the larvae. The lethal dose 50 (LD50) values were determined to be 1.49 μ g/larva for simmondsin and 2.58 μ g/larva for simmondsin 2′-ferulate. annexpublishers.com This indicates a high level of toxicity to this particular insect species, suggesting a cytotoxic mechanism of action on its cells.
The study also revealed that the cytotoxic effects were concentration-dependent. In addition to direct toxicity, both compounds exhibited antifeedant activity, deterring the larvae from feeding. annexpublishers.com This dual action of cytotoxicity and feeding deterrence highlights the potential of these compounds as natural insecticides.
Further research is necessary to explore the in vitro cytotoxicity of Simmondsin-3'-ferulate and other simmondsin analogues across a broader range of non-human cell lines to fully understand their toxicological profiles and potential applications.
Comparative Mechanistic Studies with Simmondsin Analogues
Comparative mechanistic studies focusing specifically on Simmondsin-3'-ferulate and its analogues are not extensively documented in the current scientific literature. However, broader research on simmondsin and its derivatives provides a basis for understanding their varying biological activities, which are attributed to structural differences among the analogues.
Simmondsin and its ferulate isomers are known to exhibit varying degrees of food-intake reduction properties. While the precise mechanisms are still under investigation, it is understood that these compounds can influence appetite. The structural variations between simmondsin, Simmondsin-3'-ferulate, and other analogues likely play a role in the potency and mechanism of this anorectic effect.
One study that offers an indirect comparison involved the evaluation of a simmondsin-rich aqueous extract from jojoba seed cake and a simmondsin-hydrolyzed extract for their hepatoprotective effects against paracetamol-induced toxicity in rats. The simmondsin-rich extract contained 33.0% simmondsin, while the hydrolyzed extract had a significantly lower concentration of 3.0%. Both extracts demonstrated powerful in vivo hepatoprotective activity by improving the antioxidant status of hepatocytes and modulating proteins involved in inflammation and liver damage, such as TNF-α, Bax, and Bcl-2. The difference in the concentration of simmondsin and its derivatives between the two extracts suggests that the presence and concentration of these compounds are crucial for the observed biological activity.
The insecticidal and antifeedant activities of simmondsin and simmondsin 2′-ferulate also point to mechanistic differences based on their chemical structures. annexpublishers.com The variation in their LD50 values against Spodoptera littoralis larvae (1.49 μ g/larva for simmondsin and 2.58 μ g/larva for simmondsin 2′-ferulate) indicates that the presence of the ferulate group at the 2' position influences its toxicity. annexpublishers.com
While these studies provide initial clues, direct comparative mechanistic investigations of Simmondsin-3'-ferulate alongside other simmondsin analogues are needed to elucidate the specific structure-activity relationships and the molecular pathways through which they exert their biological effects.
Derivatives and Analogues of Simmondsin 3 Ferulate
Structural Classification of Ferulated Simmondsins
The structural diversity of simmondsin (B162361) derivatives arises from two primary types of chemical modifications to the parent simmondsin structure: demethylation of the aglycone (the cyclohexyl ring) and feruloylation of the glucose moiety.
Based on Aglycone Methylation: The core simmondsin structure features two methoxy (B1213986) groups on the cyclohexyl ring at positions 4 and 5. Naturally occurring analogues can lack one or both of these methyl groups. This leads to the following classifications:
Simmondsin: The fully methylated parent compound [2-(cyanomethylene)-3-hydroxy-4,5-dimethoxycyclohexyl β-D-glucoside].
Demethylsimmondsins: Analogues where one methoxy group is replaced by a hydroxyl group, such as 4-demethylsimmondsin or 5-demethylsimmondsin.
Didemethylsimmondsin: Analogues where both methoxy groups are replaced by hydroxyl groups.
Based on Feruloyl Group Acylation: A ferulic acid molecule can be ester-linked to one of the hydroxyl groups on the glucose sugar. The position of this esterification provides a further level of classification. The most commonly reported are:
Simmondsin 2'-ferulates: The feruloyl group is attached at the 2' position of the glucose unit.
Simmondsin 3'-ferulates: The feruloyl group is attached at the 3' position of the glucose unit. A new simmondsin ferulate was identified as simmondsin 3′-trans-ferulate. researchgate.net
These classifications can be combined. For example, compounds such as 4-demethylsimmondsin 2'-ferulate and 5-demethylsimmondsin 2'-ferulate have been identified, which are both demethylated and feruloylated. researchgate.net
Occurrence and Relative Abundance of Analogues in Simmondsia chinensis
Simmondsin and its analogues are primarily concentrated in the seeds of the jojoba plant, and consequently in the jojoba meal that remains after oil extraction. researchgate.net The total glucoside content in jojoba meal is approximately 15%. researchgate.net
Simmondsin is the most prevalent of these compounds in the seeds, with concentrations reported to be around 2.3% to 5%. researchgate.netresearchgate.net The second most abundant analogue is simmondsin 2'-ferulate. researchgate.net While simmondsin is found in various parts of the plant including hulls, leaves, and twigs, simmondsin 2'-ferulate has been detected primarily in the seeds. researchgate.net Other demethylated and feruloylated derivatives are present in smaller quantities. The specific concentrations of these analogues can vary depending on the jojoba genotype and growing conditions.
**Table 1: Occurrence of Major Simmondsin Analogues in *Simmondsia chinensis***
| Compound Name | Part of Plant | Relative Abundance |
|---|---|---|
| Simmondsin | Seeds, Hulls, Leaves, Twigs | Highest |
| Simmondsin 2'-ferulate | Seeds | Second Highest |
| Simmondsin 3'-ferulate | Jojoba Meal | Identified |
| 4-Demethylsimmondsin | Jojoba Meal | Lower |
| 5-Demethylsimmondsin | Jojoba Meal | Lower |
| Didemethylsimmondsin | Jojoba Meal | Lower |
| 4-Demethylsimmondsin 2'-ferulate | Jojoba Meal | Lower |
| 5-Demethylsimmondsin 2'-ferulate | Jojoba Meal | Lower |
Characterization of Naturally Occurring and Semi-Synthetic Derivatives
The identification and structural elucidation of simmondsin derivatives rely on a combination of chromatographic and spectroscopic techniques.
Naturally Occurring Derivatives: The isolation of these compounds from jojoba meal is often achieved using preparative High-Performance Liquid Chromatography (HPLC). fao.org Following isolation, their structures are determined using advanced analytical methods. Two-dimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy and Liquid Secondary Ion Mass Spectrometry (L-SIMS) have been instrumental in unambiguously proving the structures of compounds like simmondsin 3′-trans-ferulate and various demethylated analogues. researchgate.netfao.org Quantitative analysis of simmondsins and their ferulates in jojoba meal and other products is performed using methods such as Gas Chromatography (GC) and HPLC. acs.orgnih.govscialert.net
Semi-Synthetic Derivatives: While extensive synthesis of complex simmondsin analogues is not widely reported, some modifications of the naturally occurring compounds have been described. The concept of semi-synthesis involves using a natural product as a starting material to create novel compounds. nih.govrsc.org For instance, the naturally occurring trans-ferulates of simmondsin have been used to prepare their corresponding cis-ferulate isomers through photochemical isomerization. acs.org Additionally, a facile procedure has been demonstrated where ferulic acid, recovered from jojoba meal after enzymatic hydrolysis of ferulated simmondsins, is converted to ethyl ferulate, showcasing a value-added semi-synthetic product. researchgate.net
Structure-Activity Relationship Studies (Excluding Human Clinical Outcomes)
Research into the biological activities of simmondsin and its derivatives has revealed important relationships between their chemical structure and their effects.
Anorexic (Food Intake-Reducing) Activity: Simmondsin is known to cause a reduction in food intake in rats. nih.gov Structure-activity studies have shown that this effect is highly dependent on the molecular structure.
Effect of Feruloylation: Simmondsin 2'-trans-ferulate also demonstrates dose-dependent food intake-reducing activity. However, on an equimolar basis, it is less active than the parent simmondsin compound.
Effect of Demethylation: The methoxy groups on the aglycone appear to be critical for the anorexic effect. The naturally occurring analogues 4-demethylsimmondsin and 4,5-didemethylsimmondsin showed no anorexic properties in studies with rats.
Insecticidal and Antifeedant Activity: Simmondsin and simmondsin 2'-ferulate exhibit potent insecticidal properties. In a topical application assay against the third instar larvae of Spodoptera littoralis (cotton leafworm), simmondsin was found to be more active than its ferulated analogue. Both compounds also displayed antifeedant activity against the larvae in a concentration-dependent manner. researchgate.net
**Table 2: Comparative Insecticidal Activity of Simmondsin and its 2'-Ferulate Derivative against *S. littoralis***
| Compound | LD₅₀ (μg/larva) |
|---|---|
| Simmondsin | 1.49 |
| Simmondsin 2'-ferulate | 2.58 |
Antifungal Activity: Both simmondsin and simmondsin 2'-ferulate have demonstrated moderate to high antifungal activity against several plant pathogenic fungi, including Pythium debaryanum, Fusarium oxysporum, Rhizoctonia solani, and Botrytis fabae. researchgate.net
These findings indicate that modifications such as feruloylation and demethylation significantly impact the biological activities of simmondsin compounds. The presence of the methoxy groups is essential for the anorexic effect, while the addition of a feruloyl group at the 2' position appears to slightly reduce the anorexic and insecticidal potency compared to the parent simmondsin molecule.
Future Research Directions and Research Gaps
Elucidation of Complete Biosynthetic Pathway Genes and Enzymes
A significant research gap is the incomplete map of the biosynthetic pathway leading to simmondsin (B162361) and its derivatives, including Simmondsin-3'-ferulate. While the general precursors are known to originate from the shikimate and phenylpropanoid pathways, the specific genes and enzymes catalyzing each step remain largely unidentified. The pathway for the core simmondsin structure, a cyanomethylenecyclohexyl glycoside, is particularly obscure.
Future research must prioritize the identification and characterization of the enzymes responsible for this pathway. Key areas of investigation include:
Identifying Transferases: Pinpointing the specific glucosyltransferase that attaches glucose to the aglycone and, crucially, the feruloyltransferase that esterifies the ferulic acid moiety to the 3' position of the glucose. Understanding the substrate specificity of this enzyme is key to explaining the formation of different ferulate isomers.
Gene Discovery: Utilizing modern transcriptomic and genomic data from Simmondsia chinensis to identify candidate genes. Correlation analysis between gene expression profiles in different plant tissues and the accumulation of Simmondsin-3'-ferulate could reveal the genes involved.
Enzyme Characterization: Once candidate genes are identified, heterologous expression and in vitro enzymatic assays are necessary to confirm their function and characterize their kinetic properties.
Elucidating this pathway is a fundamental prerequisite for any future attempts at metabolic engineering of the jojoba plant.
Development of Advanced Analytical Platforms for Metabolomics Profiling
Current analytical techniques for simmondsin derivatives primarily rely on established methods like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. While effective for quantifying known major compounds, these methods can lack the sensitivity and throughput required for a comprehensive metabolomic analysis. Novel methods like capillary electrophoresis and advanced mass spectrometry (e.g., LC-QTOF-MS/MS) have shown promise but are not yet widely applied for routine profiling of all simmondsin analogues.
The primary research gap is the need for robust, high-throughput analytical platforms for comprehensive metabolomics. Future efforts should focus on:
Method Optimization: Developing and validating advanced mass spectrometry-based methods (e.g., UPLC-MS/MS, GC-MS) for the simultaneous detection and quantification of a wide range of simmondsin derivatives, including minor and unknown analogues.
Metabolomic Networking: Applying tools like Global Natural Products Social Molecular Networking (GNPS) to analyze complex datasets from jojoba extracts. This can help in the tentative identification of new, structurally related compounds and visualize the entire metabolic landscape of simmondsins within the plant.
Reference Standards: Synthesizing or purifying analytical standards for Simmondsin-3'-ferulate and other derivatives to ensure accurate quantification and method validation.
These advanced platforms will enable a deeper understanding of how the simmondsin metabolic network responds to genetic and environmental changes.
Exploration of Simmondsin-3'-Ferulate in Plant Defense Mechanisms
Future investigations should aim to:
Bioactivity Screening: Conduct targeted bioassays to determine the specific insecticidal, antifungal, and antifeedant activity of purified Simmondsin-3'-ferulate against a range of relevant plant pests and pathogens. This will clarify its individual potency compared to other simmondsin analogues.
Induction Studies: Investigate whether the biosynthesis and accumulation of Simmondsin-3'-ferulate are induced in response to specific biotic stresses, such as herbivore feeding or fungal infection. This would provide strong evidence for its role in inducible plant defense.
Mechanism of Action: Explore the mode of action by which Simmondsin-3'-ferulate deters or harms pests and pathogens, which could reveal novel targets for pest management strategies.
Understanding the ecological role of this compound is essential for developing sustainable agricultural practices for jojoba cultivation.
| Compound | Reported Activity | Target Organism/System | Reference |
|---|---|---|---|
| Simmondsin | Insecticidal, Antifeedant | Spodoptera littoralis | |
| Simmondsin-2'-ferulate | Insecticidal, Antifeedant | Spodoptera littoralis | |
| Simmondsin | Antifungal | Pythium debaryanum, F. oxysporum, R. solani, Botrytis fabae | |
| Simmondsin-2'-ferulate | Antifungal | Pythium debaryanum, F. oxysporum, R. solani, Botrytis fabae | |
| Simmondsin | Appetite Suppression | Rats, Mice | |
| Simmondsin Ferulates | Anorexic Properties | Animals |
Bioengineering Approaches for Modulating Simmondsin-3'-Ferulate Content in Jojoba
The ability to modulate the levels of specific phytochemicals in plants holds immense potential for crop improvement. However, for Simmondsin-3'-ferulate, this remains a distant goal due to the foundational knowledge gaps. The lack of identified biosynthetic genes prevents the application of modern genetic engineering techniques.
Future research should build a roadmap toward bioengineering jojoba for altered Simmondsin-3'-ferulate content:
Foundation in Genomics: The first step is the successful identification of the complete set of genes involved in the pathway, as outlined in section 8.1.
Genetic Tool Development: Once genes are known, developing efficient transformation and gene-editing (e.g., CRISPR-Cas9) protocols for Simmondsia chinensis will be necessary.
Targeted Modulation: With these tools, researchers could pursue strategies such as overexpressing the specific 3'-feruloyltransferase to potentially increase Simmondsin-3'-ferulate levels or using RNAi to silence its expression.
Phenotypic Analysis: Engineered plant lines would require thorough analysis using the advanced metabolomic platforms described in section 8.2 to confirm the specific changes in the phytochemical profile and to assess any unintended metabolic consequences.
These approaches could lead to the development of jojoba cultivars with enhanced pest resistance (by increasing Simmondsin-3'-ferulate) or improved meal quality for animal feed (by reducing it).
Investigation of Novel Biological Targets and Molecular Interactions (Pre-clinical Focus)
While simmondsin is known to suppress appetite, potentially through the cholecystokinin (B1591339) (CCK) pathway, the specific biological targets and molecular interactions of Simmondsin-3'-ferulate are entirely unknown. The addition of the ferulate group, and its specific position on the glucose molecule, could significantly alter its pharmacological properties compared to the parent simmondsin molecule.
A key research gap is the lack of any pre-clinical data on this specific compound. Future research should focus on:
Receptor Binding Assays: Investigating whether Simmondsin-3'-ferulate interacts with CCK receptors or other G-protein coupled receptors involved in appetite regulation.
Cell-Based Assays: Screening the compound for a range of other biological activities, such as anti-inflammatory, antioxidant, or cytotoxic effects, using relevant human cell lines.
Enzyme Inhibition Studies: Assessing the ability of Simmondsin-3'-ferulate to inhibit key enzymes involved in various disease pathways.
Computational Modeling: Using molecular docking studies to predict potential interactions with known biological targets, which can help guide and prioritize wet-lab experiments.
Q & A
Q. Why might SIMMONDSIN-3/'-FERULATE(SH) show variable efficacy in stabilizing α-tocopherol across studies?
- Methodological Answer: Variability often stems from differences in matrix composition (e.g., lipid content, pH) or storage conditions (light exposure, temperature). Standardize protocols using Figure 6 (α-tocopherol depletion curves) and report all environmental parameters .
Q. How can researchers mitigate confounding effects of protein oxidation when studying SIMMONDSIN-3/'-FERULATE(SH)?
- Methodological Answer: Measure protein carbonyls via DNPH assay alongside lipid oxidation markers. Use multivariate analysis to disentangle lipid-protein interaction effects. Reference studies that isolate oxidation pathways using radical scavengers (e.g., Trolox) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
